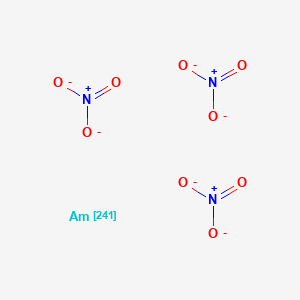

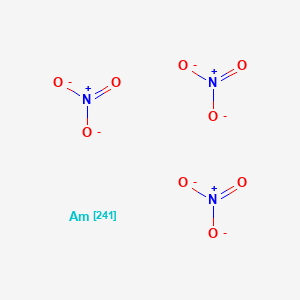

Americium-241 nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Americium-241 nitrate is a compound of americium, a synthetic radioactive element with the symbol Am and atomic number 95. Americium-241 is one of the most common isotopes of americium, known for its alpha radiation and relatively long half-life of 432.2 years . This compound is primarily used in various industrial and scientific applications due to its radioactive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Americium-241 nitrate can be synthesized through the reaction of americium-241 oxide with nitric acid. The general reaction is as follows:

Am2O3+6HNO3→2Am(NO3)3+3H2O

This reaction involves dissolving americium-241 oxide in concentrated nitric acid under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of americium-241 involves the extraction of americium from spent nuclear fuel. The process typically includes the separation of americium from other actinides and fission products using solvent extraction and ion exchange techniques. The purified americium is then converted to americium-241 oxide, which can be further processed to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions

Americium-241 nitrate undergoes various chemical reactions, including:

Oxidation: Americium can exist in multiple oxidation states, but the +3 state is the most stable. Oxidation reactions can convert americium to higher oxidation states.

Reduction: Reduction reactions can convert americium from higher oxidation states back to the +3 state.

Complexation: This compound can form complexes with various ligands, affecting its solubility and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium amalgam and oxidizing agents like molecular fluorine. The reactions are typically conducted under controlled temperature and pressure conditions to ensure safety and efficiency .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce americium(IV) compounds, while reduction reactions can yield americium(III) compounds .

Aplicaciones Científicas De Investigación

Americium-241 nitrate has several scientific research applications, including:

Nuclear Medicine: Used in targeted alpha therapy for treating certain types of cancer.

Space Exploration: Utilized in radioisotope thermoelectric generators for deep space missions due to its long half-life and stable energy output.

Environmental Monitoring: Employed in the detection and analysis of environmental samples to monitor radioactive contamination.

Industrial Applications: Used in smoke detectors and moisture gauges due to its alpha radiation properties.

Mecanismo De Acción

The primary mechanism of action of americium-241 nitrate involves the emission of alpha particles. These particles ionize the surrounding environment, creating ions that can be detected and measured. In smoke detectors, for example, the alpha particles ionize the air, allowing a small electric current to flow. When smoke enters the detector, it disrupts this current, triggering the alarm .

Comparación Con Compuestos Similares

Similar Compounds

Plutonium-238: Another alpha-emitting isotope used in radioisotope thermoelectric generators.

Curium-244: An isotope used in alpha spectroscopy and neutron sources.

Radium-226: Historically used in various applications but less favored due to its higher gamma radiation.

Uniqueness

Americium-241 nitrate is unique due to its relatively long half-life, making it suitable for long-term applications such as space missions. Its alpha radiation is also less penetrating than gamma radiation, reducing the risk of exposure to surrounding materials and personnel .

Propiedades

Número CAS |

56609-31-5 |

|---|---|

Fórmula molecular |

AmN3O9-3 |

Peso molecular |

427.07 g/mol |

Nombre IUPAC |

americium-241;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1/i1-2;;; |

Clave InChI |

NIYOQRBCYVLQML-LBCWAVLQSA-N |

SMILES isomérico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[241Am] |

SMILES canónico |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)

![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)